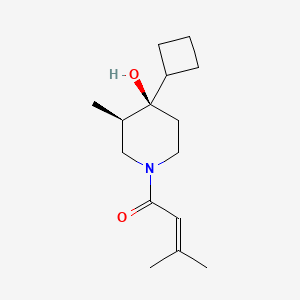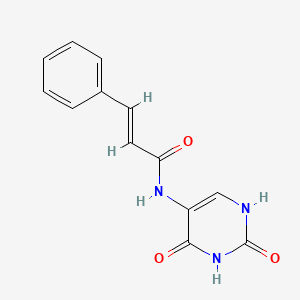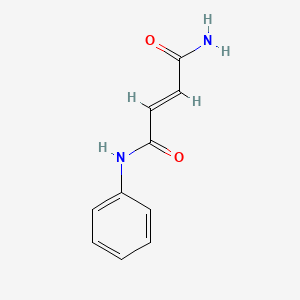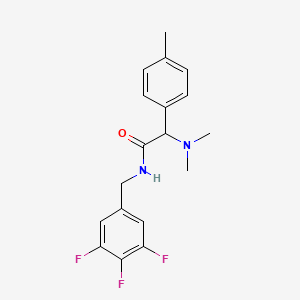![molecular formula C17H15F3N4 B5637653 N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5637653.png)
N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of o-phenylenediamines with various electrophilic reagents, a strategy that has been extensively developed to construct benzimidazoles, quinoxalines, and other related compounds (Ibrahim, 2011). Recent advances in the field have focused on alkenyl(alkynyl)-functionalized quinazolinones, employing cyclization strategies to build polyheterocyclic structures, which underscore the synthetic versatility and potential of quinazoline cores (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazoline derivatives exhibit a rich diversity in molecular structure, with various substituents influencing their electronic and photophysical properties. Functionalized quinazolines have been extensively studied for their optoelectronic applications, demonstrating the importance of molecular structure in determining their utility in fields such as luminescent materials and organic light-emitting diodes (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Reactions and Properties
The reactivity of N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine and related compounds is characterized by a broad spectrum of chemical transformations. These compounds are known for their participation in a variety of reactions, including cyclizations and electrophilic substitutions, which are crucial for the synthesis of pharmacologically active molecules (Tamatam, Kim, & Shin, 2023).
Physical Properties Analysis
Quinazoline derivatives exhibit a range of physical properties, including solubility, melting points, and stability, which are significantly influenced by their molecular structures. The incorporation of trifluoromethyl groups, for example, can enhance the lipophilicity and metabolic stability of these molecules, thereby affecting their physical behavior and potential applications in various domains (Faisal & Saeed, 2021).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including N,N-dimethyl-N'-[2-(trifluoromethyl)-4-quinazolinyl]-1,4-benzenediamine, are characterized by their reactivity patterns, which enable a wide range of biological activities. These compounds have been extensively explored for their therapeutic potential, demonstrating activities such as antimicrobial, antitumor, and anti-inflammatory effects. The diverse chemical properties of quinazoline derivatives underscore their significance in the development of new pharmaceuticals (Gupta et al., 2018).
Eigenschaften
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-(trifluoromethyl)quinazolin-4-yl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4/c1-24(2)12-9-7-11(8-10-12)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-10H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEDKTYDODEJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethyl-1-N-[2-(trifluoromethyl)quinazolin-4-yl]benzene-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5637597.png)
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)



![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)
![N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide](/img/structure/B5637619.png)
![N-isobutyl-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5637645.png)
![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)
![1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5637666.png)
![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine](/img/structure/B5637673.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)